molecular formula C19H17FN2O3 B12043784 Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12043784
M. Wt: 340.3 g/mol
InChI Key: HRFFLLXUKGZXIC-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a methoxybenzyl group and a fluorophenyl group

Preparation Methods

The synthesis of Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzyl hydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-(4-methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylate: This compound lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    Methyl 1-(4-methoxybenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: The presence of a chlorine atom instead of fluorine may result in different chemical and biological properties.

    Methyl 1-(4-methoxybenzyl)-5-(4-bromophenyl)-1H-pyrazole-3-carboxylate: The bromine atom may confer different reactivity and potential biological effects compared to the fluorine-substituted compound.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C19H17FN2O3/c1-24-16-9-3-13(4-10-16)12-22-18(11-17(21-22)19(23)25-2)14-5-7-15(20)8-6-14/h3-11H,12H2,1-2H3

InChI Key

HRFFLLXUKGZXIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C3=CC=C(C=C3)F

Origin of Product

United States

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